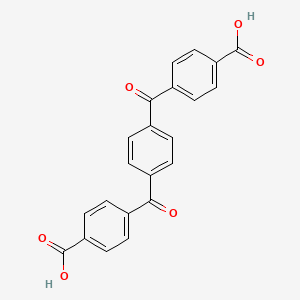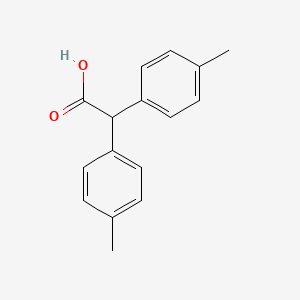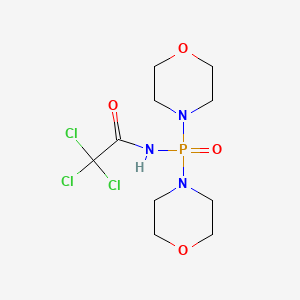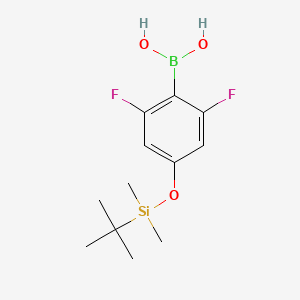
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid
Vue d'ensemble
Description
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is an organosilicon compound. It is also known as 4-(tert-Butyldimethylsilyloxy)phenylboronic acid . The compound has a molecular weight of 252.19 .
Molecular Structure Analysis
The linear formula of this compound is (CH3)3CSi(CH3)2OC6H4B(OH)2 . The InChI string is 1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 .Chemical Reactions Analysis
This compound is involved in various reactions. It is used as a reactant in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . It is also a starting material for the synthesis of red electroluminescent polyfluorenes .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 194-198 °C . The SMILES string is CC©©Si©Oc1ccc(cc1)B(O)O .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid:
Organic Synthesis
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a boronic acid derivative that can form carbon-carbon bonds, facilitating the synthesis of complex organic molecules. Its stability and reactivity make it a valuable reagent in the construction of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, this compound is utilized for the synthesis of biologically active molecules. Its ability to introduce fluorine atoms into organic frameworks is particularly valuable, as fluorine can significantly alter the biological activity and metabolic stability of drug candidates. This makes it a crucial intermediate in the development of new therapeutic agents .
Material Science
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is also employed in the field of material science. It is used in the synthesis of advanced materials such as polymers and liquid crystals. The incorporation of boronic acid groups into polymers can enhance their properties, such as thermal stability and mechanical strength, making them suitable for various industrial applications .
Catalysis
This compound plays a role in catalysis, particularly in the development of new catalytic systems. Boronic acids are known to act as catalysts or catalyst precursors in various organic transformations. The presence of the t-butyldimethylsilyloxy group can influence the catalytic activity and selectivity, leading to more efficient and selective catalytic processes .
Chemical Biology
In chemical biology, 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is used as a tool for studying biological systems. It can be employed in the design of probes and sensors for detecting biomolecules. The boronic acid moiety can interact with diols and other functional groups in biological molecules, enabling the detection and quantification of sugars, nucleotides, and other biomolecules .
Environmental Chemistry
This compound finds applications in environmental chemistry, particularly in the detection and removal of pollutants. Boronic acids can form complexes with various environmental contaminants, such as heavy metals and organic pollutants. This property is exploited in the development of sensors and materials for environmental monitoring and remediation .
Agricultural Chemistry
In agricultural chemistry, 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid is used in the synthesis of agrochemicals. The introduction of fluorine atoms can enhance the efficacy and stability of pesticides and herbicides. This compound serves as a building block for the development of new agrochemical agents that are more effective and environmentally friendly .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of fluorinated analogs of bioactive molecules. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles. This makes 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid a valuable reagent in the design and optimization of new drug candidates .
Mécanisme D'action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules . This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their physicochemical properties, including their polarity and the presence of functional groups .
Result of Action
The interaction of boronic acids with their targets can lead to changes in the function of these targets, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds with their targets .
Propriétés
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2,6-difluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(14)11(13(16)17)10(15)7-8/h6-7,16-17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXLUFSXLIRBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)O[Si](C)(C)C(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BF2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135278 | |
| Record name | Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(t-Butyldimethylsilyloxy)-2,6-difluorophenylboronic acid | |
CAS RN |
2096341-77-2 | |
| Record name | Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,6-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001135278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



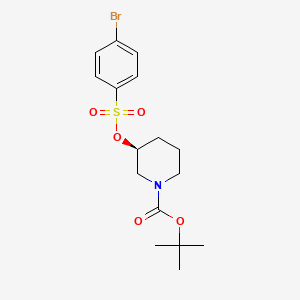
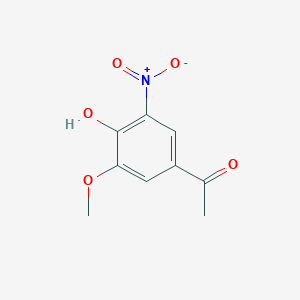
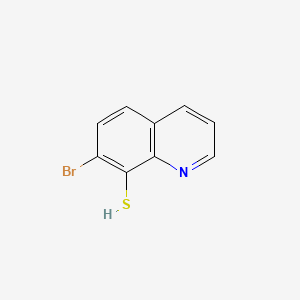
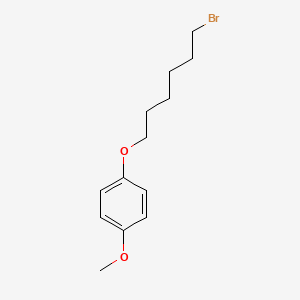
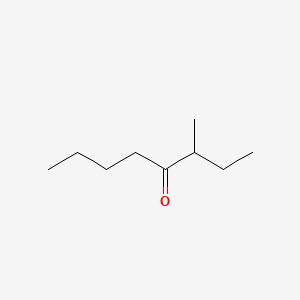
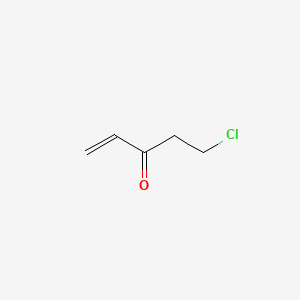

![1-[(2-Chloroethyl)thio]-4-methylbenzene](/img/structure/B3049466.png)

![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)

